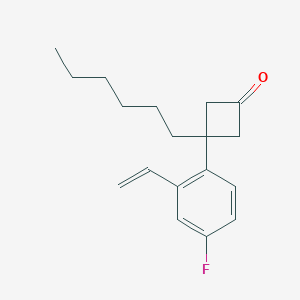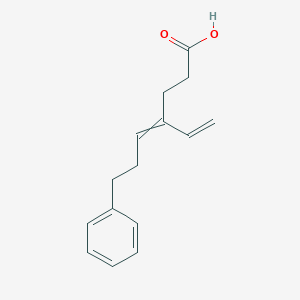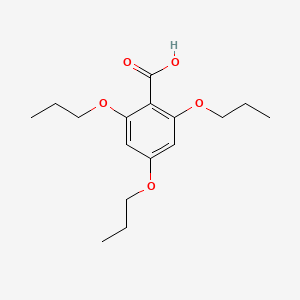
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is a synthetic organic compound that belongs to the class of cyclobutanones. These compounds are characterized by a four-membered ring containing a ketone group. The presence of the ethenyl and fluorophenyl groups, along with a hexyl chain, makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclobutanone Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.
Introduction of the Ethenyl Group: This step might involve a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Addition of the Fluorophenyl Group: This could be done through a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the cyclobutanone ring.
Attachment of the Hexyl Chain: This might involve a Grignard reaction, where a hexyl magnesium bromide reacts with the cyclobutanone.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study enzyme mechanisms.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound with a simpler structure.
3-(2-Ethenyl-4-fluorophenyl)cyclobutanone: Lacks the hexyl chain.
3-Hexylcyclobutanone: Lacks the ethenyl and fluorophenyl groups.
Uniqueness
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is unique due to the combination of the cyclobutanone ring, ethenyl group, fluorophenyl group, and hexyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
918299-15-7 |
|---|---|
Fórmula molecular |
C18H23FO |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-(2-ethenyl-4-fluorophenyl)-3-hexylcyclobutan-1-one |
InChI |
InChI=1S/C18H23FO/c1-3-5-6-7-10-18(12-16(20)13-18)17-9-8-15(19)11-14(17)4-2/h4,8-9,11H,2-3,5-7,10,12-13H2,1H3 |
Clave InChI |
UJYGQNVNNPSVDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CC(=O)C1)C2=C(C=C(C=C2)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)


![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)

![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
